molecular formula C15H19NO4 B063321 Methyl N-cbz-piperidine-2-carboxylate CAS No. 180609-56-7

Methyl N-cbz-piperidine-2-carboxylate

Cat. No.: B063321
CAS No.: 180609-56-7
M. Wt: 277.31 g/mol
InChI Key: PKYPKDMELOKLKL-UHFFFAOYSA-N
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Description

Methyl N-cbz-piperidine-2-carboxylate is a versatile and highly valuable chiral building block extensively employed in synthetic organic chemistry and medicinal chemistry research. This compound features a piperidine-2-carboxylate scaffold, a privileged structure found in numerous pharmacologically active molecules, which is protected by a carboxybenzyl (Cbz) group on the nitrogen and a methyl ester on the carboxylate. The primary research application of this reagent is as a key synthetic intermediate for the construction of complex piperidine-containing structures. The Cbz protecting group is readily removable under mild catalytic hydrogenation conditions, allowing for selective nitrogen functionalization to create diverse secondary amines, amides, sulfonamides, and other derivatives. Concurrently, the methyl ester can be hydrolyzed to the carboxylic acid or transformed via amide coupling, enabling further elaboration of the molecular scaffold. Its specific research value lies in its ability to facilitate the efficient synthesis of proline and pipecolic acid analogs, peptidomimetics, and various heterocyclic compounds. Researchers utilize this building block in the discovery and development of new therapeutic agents, particularly for targets in the central nervous system, as protease inhibitors, and as conformational constraints in peptide design. Its well-defined stereochemistry (typically available as the (S)- or (R)-enantiomer) is crucial for studying structure-activity relationships (SAR) and for achieving high stereoselectivity in target molecules.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYPKDMELOKLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451852
Record name METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE
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Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180609-56-7
Record name METHYL N-CBZ-PIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-Cbz-piperidine-2-carboxylate
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Preparation Methods

Cbz Protection of Piperidine-2-carboxylic Acid

The amine group of piperidine-2-carboxylic acid is protected using benzyl chloroformate (Cbz-Cl) under basic conditions. A representative protocol involves dissolving piperidine-2-carboxylic acid in dichloromethane (DCM) and adding triethylamine (Et3_3N) at 0°C, followed by dropwise addition of Cbz-Cl. The reaction proceeds at room temperature for 16 hours, achieving near-quantitative yields (99%) after purification via silica gel chromatography.

Key Parameters:

ReagentSolventTemperatureTimeYieldPurification
Cbz-Cl, Et3_3NDCM0°C → RT16 h99%Column chromatography

Methyl Esterification of Cbz-Protected Acid

The Cbz-protected intermediate is esterified using iodomethane (MeI) in dimethylformamide (DMF) with potassium carbonate (K2_2CO3_3) as a base. Stirring at room temperature for 3 hours yields the methyl ester, which is isolated by extraction with ethyl acetate (EtOAc) and purified via chromatography (90% yield).

Reaction Conditions:

ReagentSolventTemperatureTimeYieldPurification
MeI, K2_2CO3_3DMFRT3 h90%Column chromatography

Simultaneous Protection and Esterification

A one-pot method streamlines synthesis by combining protection and esterification. This approach employs BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) as a coupling agent, enabling concurrent Cbz protection and methyl ester formation. While this method reduces procedural steps, it requires stringent control of stoichiometry to avoid over-alkylation.

Optimized Protocol:

  • Dissolve piperidine-2-carboxylic acid in tetrahydrofuran (THF).

  • Add Cbz-Cl, MeI, and BOP-Cl sequentially under nitrogen.

  • Stir at 40°C for 12 hours.

  • Isolate the product via flash chromatography (85% yield).

Alternative Esterification Techniques

Acid-Catalyzed Fischer Esterification

The Cbz-protected acid is refluxed with methanol in the presence of sulfuric acid (H2_2SO4_4). This method, while classical, achieves moderate yields (75–80%) due to equilibrium limitations. Azeotropic distillation with toluene removes water, shifting the equilibrium toward ester formation.

Conditions:

ReagentSolventTemperatureTimeYield
MeOH, H2_2SO4_4TolueneReflux24 h80%

Steglich Esterification

Using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), the carboxylic acid is activated for nucleophilic attack by methanol. This method is advantageous for acid-sensitive substrates, yielding 88–92% pure product.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield
SequentialHigh purity, scalableMulti-step90–99%
One-PotReduced timeSensitivity to stoichiometry85%
Fischer EsterificationLow-cost reagentsLong reaction time75–80%
SteglichMild conditionsExpensive reagents88–92%

Optimization Strategies and Yield Enhancement

  • Solvent Selection: Polar aprotic solvents (DMF, THF) enhance reaction rates for alkylation steps.

  • Catalyst Loading: Increasing DMAP to 10 mol% improves esterification efficiency.

  • Purification: Gradient elution (2–5% methanol in chloroform) resolves co-eluting impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl N-cbz-piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Applications

Intermediate in Organic Synthesis:
Methyl N-Cbz-piperidine-2-carboxylate serves as an essential intermediate in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules. Its ability to undergo selective reactions makes it valuable for creating complex structures.

Reactions Involving this compound:

  • Oxidation: This compound can be oxidized to yield carboxylic acids or ketones.
  • Reduction: The Cbz group can be removed through reduction, generating free amines.
  • Substitution Reactions: The ester functionality allows for nucleophilic substitution, leading to diverse piperidine derivatives.

Biological Applications

Drug Development:
this compound is utilized in the development of drugs targeting various diseases, particularly neurological disorders. Its derivatives have shown potential as enzyme inhibitors and receptor ligands, making them candidates for further pharmacological studies.

Case Study: Synthesis of Enzyme Inhibitors

Recent studies have highlighted the synthesis of enzyme inhibitors using this compound as a precursor. For instance, derivatives were synthesized to target specific enzymes involved in metabolic pathways, demonstrating effective inhibition in vitro.

Industrial Applications

Fine Chemicals Production:
In industrial settings, this compound is employed in the production of fine chemicals and specialty materials. Its role as a building block facilitates the large-scale synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of Methyl N-cbz-piperidine-2-carboxylate is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct biological activity but facilitates the formation of molecules that do. The cbz protecting group is used to prevent unwanted reactions at the nitrogen atom during synthesis, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Similar Compounds and Structural Features

The following compounds share structural or functional similarities with Methyl N-Cbz-piperidine-2-carboxylate:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Similarity Score
This compound 180609-56-7 C₁₅H₁₉NO₄ 277.32 N-Cbz, methyl ester Reference
N-Cbz-2-Piperidinecarboxylic acid 28697-07-6 C₁₄H₁₇NO₄ 263.29 N-Cbz, carboxylic acid 0.97 , 0.83
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate Not provided C₁₆H₁₉NO₄ 289.33 Benzyl ester, ethyl ester 0.96
(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid Not provided C₁₈H₁₇NO₄ 311.34 N-Cbz, fused bicyclic ring, carboxylic acid 0.92
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid Not provided C₁₇H₂₁NO₄ 303.36 N-Cbz, propanoic acid side chain 0.87

Detailed Analysis of Key Differences

N-Cbz-2-Piperidinecarboxylic acid (CAS: 28697-07-6)
  • Structural Difference : Lacks the methyl ester; instead, it has a carboxylic acid at the 2-position.
  • Impact on Properties :
    • Higher polarity and water solubility compared to the methyl ester .
    • Directly usable in coupling reactions (e.g., amide bond formation) without prior hydrolysis .
  • Synthesis : Produced via hydrolysis of this compound or direct protection of piperidine-2-carboxylic acid. Reported yields reach 93% under basic conditions (KOH/DMF) .
1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate
  • Structural Difference : Contains two ester groups (benzyl and ethyl) instead of one.
  • Impact on Reactivity: The benzyl ester offers orthogonal protection, removable via hydrogenolysis, while the ethyl ester requires hydrolysis under acidic/basic conditions. Higher molecular weight (289.33 g/mol) may affect pharmacokinetics in drug applications .
(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid
  • Structural Difference: Features a fused bicyclic isoquinoline ring instead of a piperidine ring.
  • Impact on Applications :
    • The rigid bicyclic structure may enhance binding affinity in medicinal chemistry (e.g., protease inhibitors) .
    • Lower similarity score (0.92) reflects reduced structural overlap .
Compounds with Lower Similarity Scores (0.78–0.87)
  • Examples include 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid and 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid.
  • Key Differences: Substituents like tert-butoxycarbonyl (Boc) or phenyl groups alter steric and electronic properties. Boc-protected compounds require acidic deprotection (e.g., TFA), contrasting with Cbz’s hydrogenolysis .

Conflicting Similarity Scores

The disparity in similarity scores for N-Cbz-2-Piperidinecarboxylic acid (0.97 in vs. 0.83 in ) likely arises from differing computational algorithms:

  • : May prioritize functional group similarity (Cbz + piperidine core).
  • : Possibly emphasizes molecular topology or side-chain variations.

Biological Activity

Methyl N-Cbz-piperidine-2-carboxylate, also known as Methyl 1-(benzyloxycarbonyl)piperidine-2-carboxylate, is a synthetic compound that serves primarily as an intermediate in organic synthesis. Although it does not exhibit direct biological activity, it plays a crucial role in the formation of biologically active molecules. This article explores its chemical properties, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H19NO4C_{15}H_{19}NO_4. It features a piperidine ring with a benzyloxycarbonyl (Cbz) protecting group and a methyl ester at the carboxylic acid position. The Cbz group is essential for preventing unwanted reactions during synthesis, allowing for selective modifications of the piperidine structure.

Key Properties:

  • Molecular Weight : 273.32 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in organic solvents such as dichloromethane and ethanol

The compound itself does not demonstrate direct biological activity. Instead, it facilitates the synthesis of various derivatives that do exhibit pharmacological effects. The Cbz protecting group allows for selective reactions at the nitrogen atom in the piperidine ring, making it a valuable precursor in the development of new therapeutic agents.

Applications in Medicinal Chemistry

This compound is utilized in several key areas of medicinal chemistry:

  • Synthesis of Piperidine Derivatives : It serves as a building block for synthesizing piperidine derivatives, which have been associated with various biological activities, including anticonvulsant, analgesic, and antipsychotic effects .
  • Drug Development : Compounds derived from this compound have been explored for their potential use in treating conditions such as cancer and neurodegenerative diseases .

Research Findings and Case Studies

Recent studies have highlighted the potential of piperidine derivatives in pharmacology:

  • Anticancer Activity : A study demonstrated that certain piperidine derivatives exhibited cytotoxic effects against hypopharyngeal tumor cells, showing better efficacy than standard treatments like bleomycin . This suggests that modifications to the piperidine structure can enhance biological activity.
  • Alzheimer's Disease : Research indicates that piperidine-containing compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's treatment . The incorporation of piperidine moieties has been shown to improve brain exposure and enhance therapeutic efficacy.
  • Endocannabinoid System Modulation : Piperidine carbamates have been reported to raise endocannabinoid levels in the brain, suggesting their potential as inhibitors for studying metabolic pathways related to endocannabinoid signaling .

Comparative Analysis of Piperidine Derivatives

To illustrate the diversity of biological activities associated with piperidine derivatives, the following table summarizes some key compounds derived from similar structures along with their reported activities:

Compound NameBiological ActivityReference
Piperidinone derivativeAnticancer (lung, breast cancer)
N-benzylpiperazine carbamateInhibitor of MAGL and FAAH
EF24 analogInhibits IKKb (anti-inflammatory)
Donepezil derivativeAChE inhibitor (Alzheimer's treatment)

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